molecular formula C10H14Cl3N B2866346 [(2,3-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride CAS No. 1158607-79-4

[(2,3-Dichlorophenyl)methyl](propan-2-yl)amine hydrochloride

Cat. No.: B2866346
CAS No.: 1158607-79-4
M. Wt: 254.58
InChI Key: YUTDNDZMLDRPBF-UHFFFAOYSA-N
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Description

(2,3-Dichlorophenyl)methylamine hydrochloride is a secondary amine hydrochloride salt featuring a 2,3-dichlorophenyl group linked via a methylene bridge to a propan-2-ylamine (isopropylamine) moiety. This compound is structurally characterized by its aromatic dichloro substitution pattern and the branched alkylamine chain, which influence its physicochemical and pharmacological properties. It is primarily utilized in pharmaceutical research as a synthetic intermediate or impurity reference standard, particularly in the development of antipsychotic agents like aripiprazole derivatives .

Properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-7(2)13-6-8-4-3-5-9(11)10(8)12;/h3-5,7,13H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTDNDZMLDRPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with isopropylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce various amines .

Scientific Research Applications

(2,3-Dichlorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent positions, aromatic ring modifications, and amine chain configurations. Below is a detailed comparison with key analogs:

Substituted Phenylalkylamine Hydrochlorides
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences References
(2,3-Dichlorophenyl)methylamine hydrochloride C₁₀H₁₄Cl₃N 255.35 2,3-dichlorophenyl, isopropylamine Baseline compound
Butyl[(3,4-dichlorophenyl)methyl]amine hydrochloride C₁₁H₁₆Cl₃N 268.61 3,4-dichlorophenyl, butylamine Chlorine position (3,4 vs. 2,3); longer alkyl chain
2-(3-Chloro-2-fluorophenyl)propan-2-amine hydrochloride C₉H₁₁ClF₂N 224.10 3-chloro-2-fluorophenyl, tertiary amine Fluorine substitution; reduced steric bulk
2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride C₉H₁₂Cl₂NO 234.10 3-chlorophenyl, ethanolamine Single chlorine; hydroxyl group increases polarity

Key Findings :

  • Halogen Substitution : Fluorine in 2-(3-chloro-2-fluorophenyl)propan-2-amine reduces molecular weight and increases electronegativity, which may improve blood-brain barrier penetration .
  • Amine Chain: Ethanolamine derivatives (e.g., 2-{[(3-Chlorophenyl)methyl]amino}ethan-1-ol) exhibit higher hydrophilicity due to the hydroxyl group, impacting solubility and metabolic stability .
Cyclopropane and Piperazine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Pharmacological Relevance References
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₀Cl₃N 238.54 Cyclopropane ring fused to amine Ring strain may enhance reactivity
1-(2,3-Dichlorophenyl)piperazine hydrochloride (Aripiprazole Impurity B) C₁₀H₁₂Cl₂N₂·HCl 272.58 Piperazine ring Dopamine D₂ receptor modulation

Key Findings :

Phenoxy-Substituted Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Applications References
(3-Phenoxyphenyl)methylamine hydrochloride C₁₆H₁₉ClNO 284.78 3-phenoxyphenyl, isopropylamine Likely CNS-targeting intermediate

Key Findings :

  • Phenoxy Group: The phenoxy substitution in this analog increases aromatic bulk and electron density, which may enhance lipid solubility and prolong half-life compared to dichlorophenyl derivatives .

Research Findings and Implications

  • Aripiprazole Context : The 2,3-dichlorophenyl motif is critical in aripiprazole-related compounds for antipsychotic activity. Impurities like 1-(2,3-Dichlorophenyl)piperazine hydrochloride (Impurity B) highlight the role of the dichlorophenyl group in dopamine receptor binding .
  • Physicochemical Properties : Chlorine substitution at the 2,3-positions increases lipophilicity (logP ~3.2 estimated) compared to single-halogen analogs, influencing bioavailability .
  • Synthetic Utility : The target compound’s isopropylamine chain facilitates facile modification, making it a versatile scaffold for optimizing pharmacokinetic profiles .

Biological Activity

(2,3-Dichlorophenyl)methylamine hydrochloride is a synthetic organic compound characterized by its dichlorinated phenyl ring and isopropylamine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a dichlorophenyl group which enhances its biological activity and lipophilicity. The hydrochloride form improves solubility and stability, making it suitable for pharmaceutical applications. The structural uniqueness of (2,3-Dichlorophenyl)methylamine hydrochloride is illustrated in the following table:

Feature Description
Molecular Formula C10H13Cl2N·HCl
Molecular Weight 238.09 g/mol
Solubility Soluble in water (due to hydrochloride form)
Lipophilicity Enhanced by dichlorinated phenyl group

The biological effects of (2,3-Dichlorophenyl)methylamine hydrochloride are believed to arise from its interaction with specific molecular targets. The compound may modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various physiological responses:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research has suggested potential anticancer effects through apoptosis induction in cancer cells.
  • Neurological Effects : The compound's interaction with neurotransmitter receptors may contribute to antidepressant and antipsychotic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (2,3-Dichlorophenyl)methylamine hydrochloride. The following table summarizes findings related to similar compounds and their biological activities:

Compound Name Structural Features Biological Activity
1-(2,3-Dichlorophenyl)-N-methylpropan-1-amineSimilar dichlorophenyl group; methyl substitutionPotential antidepressant properties
4-(2,3-Dichlorophenyl)-butan-1-amineExtended carbon chain; maintains dichloro substituentAntipsychotic effects
1-(4-Chlorophenyl)-N-isopropylanilineChlorinated phenyl; different substitution patternAnticancer activity

The specific positioning of chlorine atoms on the phenyl ring significantly influences the compound's reactivity and biological profile.

Case Studies

Several studies have explored the biological activities of (2,3-Dichlorophenyl)methylamine hydrochloride:

  • Antimicrobial Activity Study : A study demonstrated that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes.

    Reference: BenchChem
  • Anticancer Research : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

    Reference: BenchChem
  • Neuropharmacological Effects : Research indicated that (2,3-Dichlorophenyl)methylamine hydrochloride may possess antidepressant-like effects in animal models, potentially through serotonin receptor modulation.

    Reference: BenchChem

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